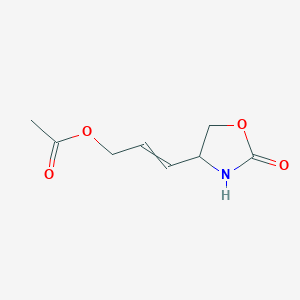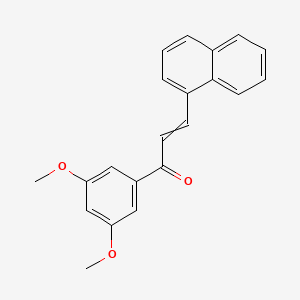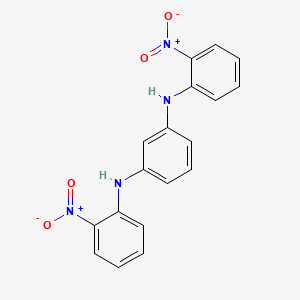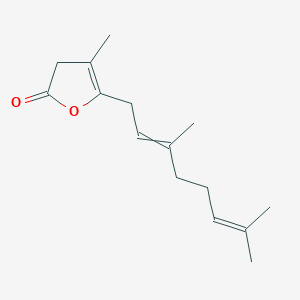![molecular formula C37H57N3 B12609141 N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine CAS No. 881033-24-5](/img/structure/B12609141.png)
N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine: is a complex organic compound known for its unique structural properties and applications in various fields of chemistry and industry. This compound is characterized by the presence of cyclohexyl and di(propan-2-yl)phenyl groups attached to a guanidine core, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine typically involves the reaction of cyclohexylamine with 2,6-di(propan-2-yl)phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.
化学反应分析
Types of Reactions: N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, electrophiles, and suitable solvents like dichloromethane or toluene.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce halogenated or other substituted compounds.
科学研究应用
Chemistry: N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are valuable in catalysis and other chemical transformations.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its role in modulating biological pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry, where it may exhibit pharmacological activities.
Industry: In industrial applications, N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine is used as a stabilizer and additive in polymer production, enhancing the properties and durability of the final products.
作用机制
The mechanism of action of N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
N,N-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis and as a coupling reagent.
N,N’-Diisopropylcarbodiimide: Another carbodiimide used in organic synthesis for similar applications.
Uniqueness: N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine stands out due to its unique combination of cyclohexyl and di(propan-2-yl)phenyl groups, which impart specific steric and electronic properties. These properties make it particularly effective in certain catalytic and stabilization applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
881033-24-5 |
|---|---|
分子式 |
C37H57N3 |
分子量 |
543.9 g/mol |
IUPAC 名称 |
1,1-dicyclohexyl-2,3-bis[2,6-di(propan-2-yl)phenyl]guanidine |
InChI |
InChI=1S/C37H57N3/c1-25(2)31-21-15-22-32(26(3)4)35(31)38-37(39-36-33(27(5)6)23-16-24-34(36)28(7)8)40(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h15-16,21-30H,9-14,17-20H2,1-8H3,(H,38,39) |
InChI 键 |
BHEHGMORXWSQTE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=NC2=C(C=CC=C2C(C)C)C(C)C)N(C3CCCCC3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B12609075.png)

![6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate](/img/structure/B12609082.png)
![Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-](/img/structure/B12609087.png)



![4-Chlorophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12609110.png)
![Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12609113.png)
![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12609118.png)

![(2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12609134.png)
